2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative This compound is characterized by the presence of two chlorine atoms and a trifluoroethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 2,6-dichloropyridine with a trifluoroethylating agent under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2,6-Dichloro-3-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4Cl2F3N |
---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
2,6-dichloro-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-5-2-1-4(6(9)13-5)3-7(10,11)12/h1-2H,3H2 |
InChI Key |
WUGDYSMCGSDGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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